![molecular formula C11H12N2O6 B2534141 N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine CAS No. 656817-21-9](/img/structure/B2534141.png)
N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, structure, and the type of chemical compound it is.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Applications De Recherche Scientifique
Photolabile Protecting Groups for Neurotransmitters
A significant application of N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine derivatives is in the development of photolabile protecting groups for neurotransmitters. These compounds enable the study of neurotransmitter receptors like the glycine receptor, which is crucial for inhibitory signaling in the central nervous system. The use of 2-methoxy-5-nitrophenyl derivatives of beta-alanine combined with laser-pulse photolysis has made it possible to investigate the chemical kinetic mechanisms of these receptors in microseconds time domains, providing insights into receptor activation and function without affecting receptor response to glycine in neurons (Niu, Wieboldt, Ramesh, Carpenter, & Hess, 1996).
Structural Analysis and Spectroscopy
Another research avenue involves the crystal and molecular structure analysis of beta-alanine derivatives, including N-[4-(nitrophenyl)]-beta-alanine. Studies have investigated these compounds' crystalline structures to understand their molecular interactions, hydrogen bonding, and applications in designing more effective molecules for various purposes. This work lays the foundation for further research into the structural properties of similar compounds and their potential applications in material science and drug design (Marchewka, Drozd, & Janczak, 2011).
Matrix Metalloproteinase Inhibitors
N-4-Nitrobenzyl-beta-alanine derivatives have been explored for their potential as matrix metalloproteinase (MMP) and bacterial collagenase inhibitors. This research is crucial for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions. The design and synthesis of these inhibitors involve modifying the beta-alanine scaffold and analyzing the impact on MMP inhibition efficacy (Scozzafava, Ilies, Manole, & Supuran, 2000).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other potential hazards associated with the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and ways to improve the synthesis or use of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, it’s best to consult scientific literature or databases dedicated to chemical information. If you have a specific compound or topic in mind, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
3-(4-methoxycarbonyl-2-nitroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-11(16)7-2-3-8(9(6-7)13(17)18)12-5-4-10(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJJWSTFQFHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

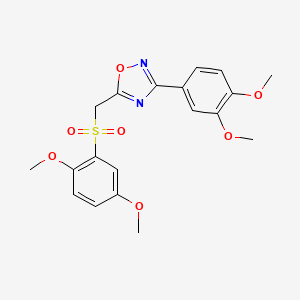
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)
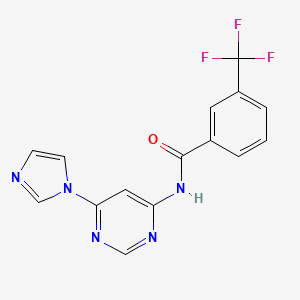
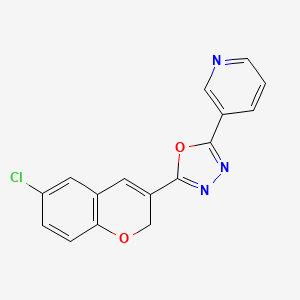
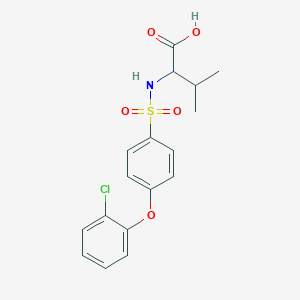
![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)
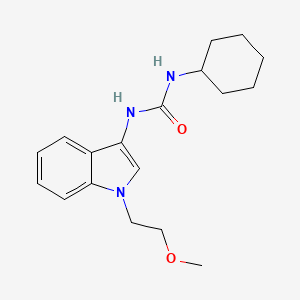
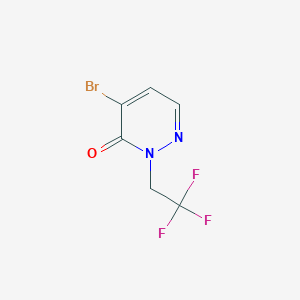
![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)
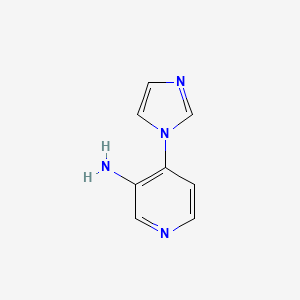
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)
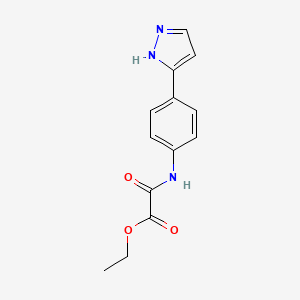
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)